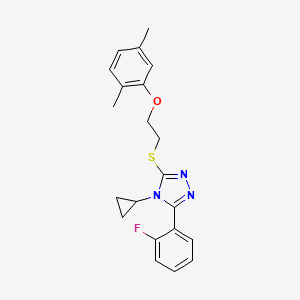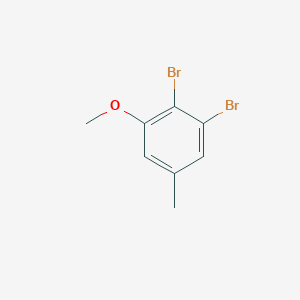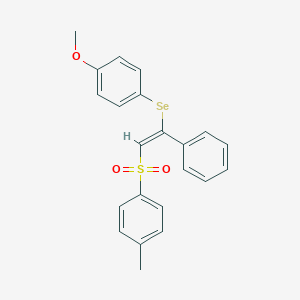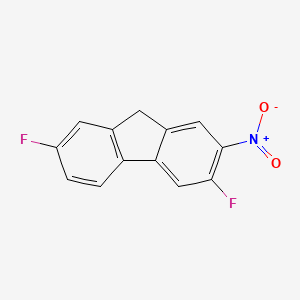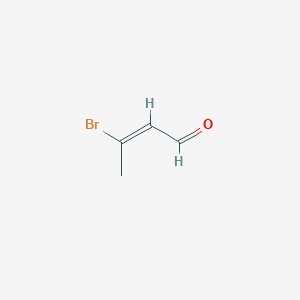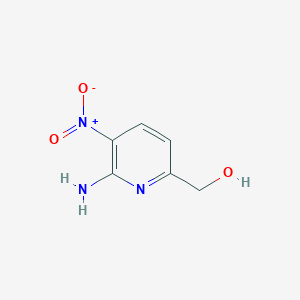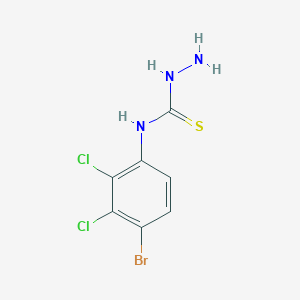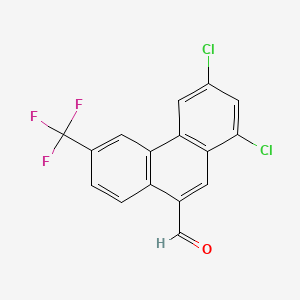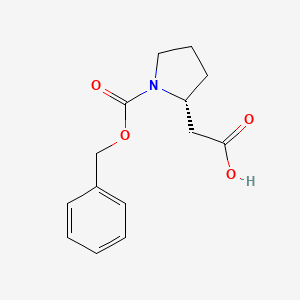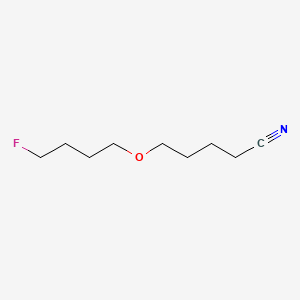
3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline is an organic compound characterized by the presence of a fluorine atom, a dimethylamino group, and a pyrrolidine ring attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-pyrrolidinone.
Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with 2-pyrrolidinone to form an intermediate compound.
Dimethylation: The intermediate is then subjected to dimethylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
- **Sub
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Propriétés
Numéro CAS |
1359655-70-1 |
|---|---|
Formule moléculaire |
C12H17FN2 |
Poids moléculaire |
208.27 g/mol |
Nom IUPAC |
3-fluoro-N,N-dimethyl-4-pyrrolidin-2-ylaniline |
InChI |
InChI=1S/C12H17FN2/c1-15(2)9-5-6-10(11(13)8-9)12-4-3-7-14-12/h5-6,8,12,14H,3-4,7H2,1-2H3 |
Clé InChI |
OSSORCGXDXNTAC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)C2CCCN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)
